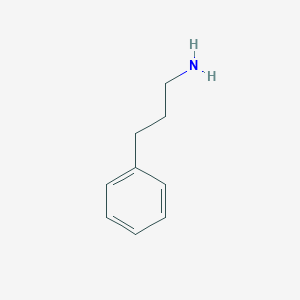
3-Phénylpropylamine
Vue d'ensemble
Description
La 3-Phénylpropylamine, également connue sous le nom de 3-phényl-1-propylamine, est un composé organique appartenant à la classe des phénylpropylamines. Elle se compose d'un groupe phényle lié à une chaîne propylamine. La formule moléculaire de la this compound est C9H13N, et sa masse moléculaire est de 135,21 g/mol . Ce composé est connu pour ses applications dans divers domaines, notamment la pharmacie et la synthèse organique.
Applications De Recherche Scientifique
3-Phenylpropylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: 3-Phenylpropylamine derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Analyse Biochimique
Biochemical Properties
It is known that this compound interacts with certain enzymes such as trypsin-1 and trypsin-2
Cellular Effects
It is known that the compound can influence cellular function through its interactions with enzymes like trypsin-1 and trypsin-2 . These interactions could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with enzymes such as trypsin-1 and trypsin-2
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La 3-Phénylpropylamine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réduction du 3-phénylpropionitrile en utilisant de l'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone. La réaction est généralement effectuée dans des conditions douces, avec une température maintenue autour de 25-30°C et une pression de 1-2 atm .
Méthodes de production industrielle : Dans les milieux industriels, la this compound est souvent produite par hydrogénation catalytique du 3-phénylpropionitrile. Ce processus implique l'utilisation d'un réacteur à écoulement continu, où le composé nitrile est hydrogéné en présence d'un catalyseur approprié. Les conditions de réaction sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La 3-Phénylpropylamine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former du 3-phénylpropionaldéhyde ou de l'acide 3-phénylpropionique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit pour former du 3-phénylpropanol en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Elle peut subir des réactions de substitution nucléophile, où le groupe amino est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que l'hydroxyde de sodium (NaOH).
Principaux produits formés :
Oxydation : 3-Phénylpropionaldéhyde, acide 3-phénylpropionique.
Réduction : 3-Phénylpropanol.
Substitution : Diverses phénylpropylamines substituées selon les réactifs utilisés.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les enzymes et les récepteurs.
Médecine : Les dérivés de la this compound sont étudiés pour leurs applications thérapeutiques potentielles, telles que le traitement des troubles neurologiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, elle peut agir comme un substrat pour des enzymes comme la monoamine oxydase, conduisant à la formation de métabolites correspondants. Le composé peut également interagir avec les récepteurs adrénergiques, influençant la libération et la recapture des neurotransmetteurs .
Composés similaires :
- 3-Phénylpropanamine
- Benzènepropanamine
- Gamma-phénylpropylamine
- Hydrocinnamylamine
Comparaison : La this compound est unique en raison de son arrangement structurel spécifique, qui lui permet de participer à une variété de réactions chimiques et d'exhiber des activités biologiques distinctes. Comparée à des composés similaires, elle peut avoir des schémas de réactivité et des propriétés pharmacologiques différents, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie .
Mécanisme D'action
The mechanism of action of 3-Phenylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a substrate for enzymes like monoamine oxidase, leading to the formation of corresponding metabolites. The compound may also interact with adrenergic receptors, influencing neurotransmitter release and uptake .
Comparaison Avec Des Composés Similaires
- 3-Phenylpropanamine
- Benzenepropanamine
- Gamma-phenylpropylamine
- Hydrocinnamylamine
Comparison: 3-Phenylpropylamine is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Compared to similar compounds, it may have different reactivity patterns and pharmacological properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUQWQRTDLVQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174307 | |
| Record name | 3-Phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Phenylpropylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.11 [mmHg] | |
| Record name | 3-Phenylpropylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2038-57-5 | |
| Record name | Benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpropylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Phenylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylpropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8326EZ31P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
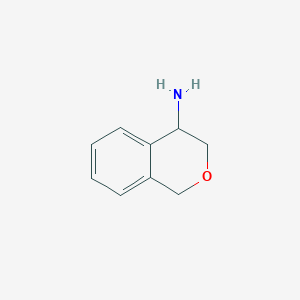

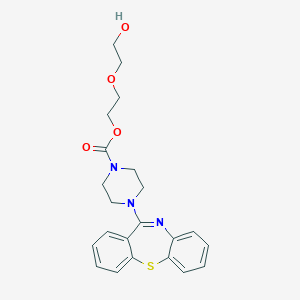
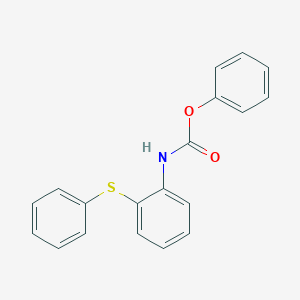
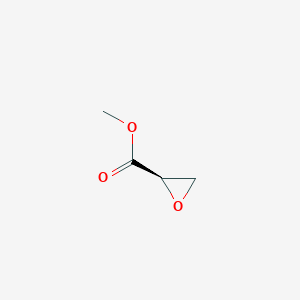
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
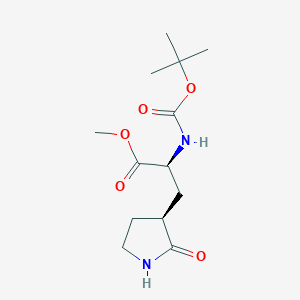
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
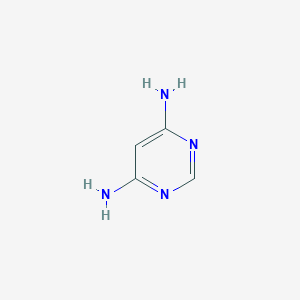
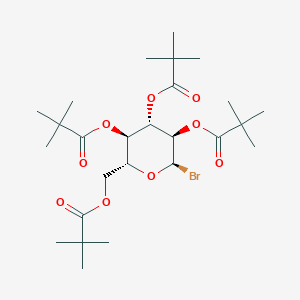
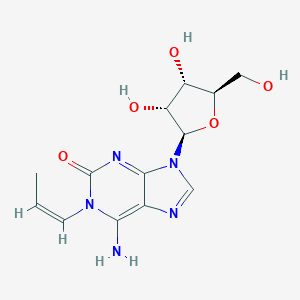
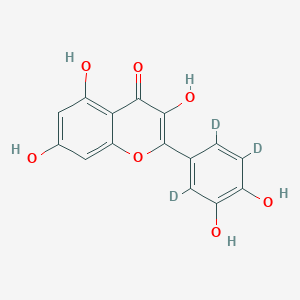
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
